molecular formula C14H14N2O2S2 B13804955 3-Phenothiazinesulfonamide, N,N-dimethyl- CAS No. 27691-62-9

3-Phenothiazinesulfonamide, N,N-dimethyl-

Cat. No.: B13804955
CAS No.: 27691-62-9
M. Wt: 306.4 g/mol
InChI Key: UTNUSSVWENUMCJ-UHFFFAOYSA-N
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Description

3-Phenothiazinesulfonamide, N,N-dimethyl-: is a chemical compound with the IUPAC name N,N-dimethyl-10H-phenothiazine-3-sulfonamide . This compound belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities. Phenothiazine derivatives have been widely studied for their applications in medicine, particularly as antipsychotic and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenothiazinesulfonamide, N,N-dimethyl- typically involves the reaction of phenothiazine with sulfonyl chlorides under basic conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Phenothiazinesulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Phenothiazinesulfonamide, N,N-dimethyl- is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .

Medicine: Phenothiazine derivatives, including 3-Phenothiazinesulfonamide, N,N-dimethyl-, are investigated for their potential use as antipsychotic agents. They interact with neurotransmitter receptors in the brain, which can help manage symptoms of psychiatric disorders .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for various applications in the textile and printing industries .

Comparison with Similar Compounds

Uniqueness: 3-Phenothiazinesulfonamide, N,N-dimethyl- stands out due to its dual functionality as both a phenothiazine and a sulfonamide. This unique combination allows it to exhibit a broad spectrum of biological activities, making it a versatile compound for various applications .

Properties

CAS No.

27691-62-9

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

N,N-dimethyl-10H-phenothiazine-3-sulfonamide

InChI

InChI=1S/C14H14N2O2S2/c1-16(2)20(17,18)10-7-8-12-14(9-10)19-13-6-4-3-5-11(13)15-12/h3-9,15H,1-2H3

InChI Key

UTNUSSVWENUMCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3S2

Origin of Product

United States

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